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Compound of Interest

Compound Name: N-Methyllindcarpine

Cat. No.: B599362 Get Quote

An In-depth Guide on the Aporphine Alkaloid N-Methyllindcarpine, also known as (+)-

Methyllindcarpine

Introduction
N-Methyllindcarpine is a naturally occurring aporphine alkaloid found within the Lauraceae

family of plants. Specifically, it has been identified as a constituent of Actinodaphne pruinosa

Nees.[1][2][3] As a member of the aporphine class of isoquinoline alkaloids, N-
Methyllindcarpine shares a structural framework with numerous compounds known for their

diverse and potent pharmacological activities. This technical guide provides a comprehensive

overview of the available scientific literature on N-Methyllindcarpine, with a focus on its

chemical properties, biological context, and the experimental methodologies relevant to its

study. This document is intended for researchers, scientists, and professionals in the field of

drug development who are interested in the potential of novel natural products.

Chemical and Physical Properties
While detailed experimental data on the physicochemical properties of N-Methyllindcarpine
are not extensively reported in the available literature, its identity is confirmed through

spectroscopic analysis.
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Property Data Reference

Compound Name
N-Methyllindcarpine; (+)-

Methyllindcarpine
[1][2]

CAS Number 14028-97-8

Plant Source
Actinodaphne pruinosa Nees

(Lauraceae)

Compound Type Aporphine Alkaloid

Biological Activity and Context
Direct quantitative biological data for N-Methyllindcarpine is limited in the current scientific

literature. However, a study by Rachmatiah et al. (2009) provides critical context by reporting

the cytotoxic activity of a closely related, novel derivative isolated from the same plant source,

(+)-N-(2-Hydroxypropyl)lindcarpine. This suggests that the lindcarpine scaffold is a promising

starting point for the exploration of new cytotoxic agents.

Cytotoxicity Data of a Related Compound
The following table summarizes the reported in vitro cytotoxicity of (+)-N-(2-

Hydroxypropyl)lindcarpine against the P-388 murine leukemia cell line.

Compound Cell Line Assay Type IC50 (µg/mL) Reference

(+)-N-(2-

Hydroxypropyl)lin

dcarpine

P-388 Murine

Leukemia
MTT Assay 3.9

Experimental Protocols
The following sections detail the experimental methodologies for the isolation and cytotoxic

evaluation of N-Methyllindcarpine and its analogs, as described in the literature.

Isolation and Purification of N-Methyllindcarpine
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The isolation of N-Methyllindcarpine from its natural source involves a multi-step extraction

and chromatographic process.

Extraction

Acid-Base Fractionation

Chromatographic Separation

Air-dried, powdered stem bark of Actinodaphne pruinosa (2.0 kg)

Maceration with CH2Cl2 (3 x 5 L, 48 h each)

Filtration

Evaporation under reduced pressure

Crude CH2Cl2 extract (30.0 g)

Extraction with 5% HCl

Basification of aqueous layer with NH4OH

Extraction with CH2Cl2

Crude alkaloid fraction (10.0 g)

Silica Gel Column Chromatography
(Gradient elution: CH2Cl2 to CH2Cl2-MeOH)

Collection of fractions based on TLC

Preparative TLC
(CH2Cl2-MeOH 97:3)

(+)-Methyllindcarpine
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Figure 1: Workflow for the isolation of N-Methyllindcarpine.

Cytotoxicity Testing: MTT Assay
The cytotoxic activity of the related compound (+)-N-(2-Hydroxypropyl)lindcarpine was

determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) microculture tetrazolium assay.
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Cell Culture

Compound Treatment

MTT Assay

Data Analysis

P-388 murine leukemia cells

Seed cells in 96-well plates

Incubate for 24h

Add serial dilutions of test compound

Incubate for a specified period

Add MTT solution

Incubate for 4h

Add solubilization buffer (e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC50 value

Click to download full resolution via product page

Figure 2: General workflow for the MTT cytotoxicity assay.
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Mechanism of Action and Signaling Pathways
The mechanism of action for N-Methyllindcarpine has not been elucidated in the reviewed

literature. Aporphine alkaloids, as a class, are known to interact with a variety of biological

targets, including G-protein coupled receptors (such as dopaminergic and adrenergic

receptors) and enzymes. However, without specific studies on N-Methyllindcarpine, any

proposed mechanism would be purely speculative. Further research is required to determine its

molecular targets and the signaling pathways it may modulate.

Conclusion and Future Directions
N-Methyllindcarpine is a naturally occurring aporphine alkaloid that has been successfully

isolated and characterized. While direct biological data for this compound is scarce, the

cytotoxic activity of a closely related analog, (+)-N-(2-Hydroxypropyl)lindcarpine, highlights the

potential of the lindcarpine chemical scaffold in the development of novel therapeutic agents,

particularly in the area of oncology.

Future research should focus on:

Comprehensive Biological Screening: Evaluating the cytotoxic activity of N-
Methyllindcarpine against a broad panel of cancer cell lines.

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways

affected by N-Methyllindcarpine to understand its mode of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of N-
Methyllindcarpine to optimize its potency and selectivity.

The information presented in this technical guide provides a foundation for researchers to build

upon in the exploration of N-Methyllindcarpine and related compounds as potential drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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